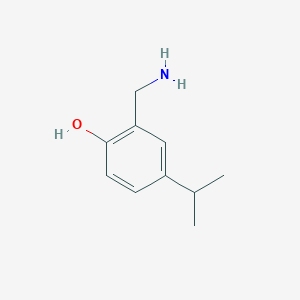

2-(Aminomethyl)-4-isopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(aminomethyl)-4-propan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7,12H,6,11H2,1-2H3 |

InChI Key |

LWSPQBWZYQXFPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl 4 Isopropylphenol

Established Synthetic Pathways to 2-(Aminomethyl)-4-isopropylphenol

The generation of this compound relies on fundamental organic reactions that are well-documented for the functionalization of phenols. These pathways are characterized by their efficiency and the ability to selectively introduce the aminomethyl group at the ortho position to the hydroxyl group.

Alkylation and Subsequent Functionalization Routes

While less common, a potential synthetic route to this compound could involve the initial alkylation of 4-isopropylphenol (B134273), followed by the functionalization of the newly introduced alkyl group. This multi-step process would first see the introduction of a group at the ortho position, which is then chemically converted to an aminomethyl group. For instance, this could theoretically involve chloromethylation to introduce a -CH2Cl group, followed by a reaction with an amine to yield the final product. However, this method can be complicated by the reactivity of the starting materials and the potential for side reactions.

Another approach could be the nitration of 4-isopropylphenol to introduce a nitro group, which is then reduced to an amino group. While this yields an aminophenol, it does not directly produce the target compound with the specific aminomethyl structure.

Aminomethylation Reactions and Variants (e.g., Mannich-type Reactions)

The most direct and widely employed method for the synthesis of this compound is the Mannich reaction. thermofisher.comwikipedia.org This is a three-component condensation reaction involving 4-isopropylphenol, formaldehyde (B43269) (or a source thereof), and ammonia (B1221849) or an amine. thermofisher.comwikipedia.orgcore.ac.uk The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich aromatic ring of 4-isopropylphenol, preferentially at the ortho position due to the directing effect of the hydroxyl group. wikipedia.org

The general mechanism of the Mannich reaction can be summarized in the following steps:

Formation of an iminium ion from the amine and formaldehyde.

Tautomerization of the phenol (B47542) to its more reactive enol form.

Nucleophilic attack of the enol on the iminium ion.

Deprotonation to yield the final β-amino carbonyl compound, in this case, the aminomethylated phenol.

A patent for alkyl phenol Mannich condensates suggests that for p-alkyl phenols, the reaction with formaldehyde and a primary diamine typically occurs at temperatures between 80 to 150°C for 2 to 8 hours. google.com

Precursor Synthesis and Intermediate Isolation Strategies

The primary precursor for the synthesis of this compound is 4-isopropylphenol itself. This starting material can be produced through the alkylation of phenol with propylene. google.com The conditions for this alkylation can be controlled to favor the formation of the para-isomer over other isomers like 2-isopropylphenol (B134262) or di- and tri-isopropylphenols. google.com

During the Mannich reaction, the key intermediate is the iminium ion, which is typically generated in situ and reacts immediately with the phenol. wikipedia.org Depending on the specific reaction conditions and the amine used, it is sometimes possible to isolate the initial Mannich base product. Purification of the final product often involves standard laboratory techniques such as crystallization or chromatography to remove any unreacted starting materials or side products.

Advanced Synthetic Approaches and Reaction Condition Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, researchers have explored various advanced synthetic approaches. These often focus on the use of catalytic systems and the fine-tuning of reaction parameters.

Catalytic Systems in Synthesis

While the traditional Mannich reaction can be performed without a catalyst, the use of catalysts can significantly enhance the reaction rate and selectivity. For the aminomethylation of phenols, both acid and base catalysts can be employed. Acid catalysts can facilitate the formation of the iminium ion, while base catalysts can increase the nucleophilicity of the phenol.

Recent advancements in catalysis for Mannich-type reactions include the use of various Lewis acids and organocatalysts. For example, a study on a related reaction demonstrated the optimization of conditions using different Lewis acids, with zinc(II) chloride showing the best results in certain cases. researchgate.net The choice of catalyst can be crucial in directing the reaction towards the desired product and minimizing the formation of byproducts.

Solvent Effects and Reaction Parameter Control

The choice of solvent can have a significant impact on the outcome of the Mannich reaction. A study on a four-component reaction to synthesize imidazole (B134444) derivatives showed that refluxing in ethanol (B145695) gave a significantly higher yield compared to other solvents like water, acetonitrile, DMF, THF, or methanol. researchgate.net This highlights the importance of solvent selection in optimizing the reaction.

Other critical reaction parameters that can be controlled to optimize the synthesis include temperature, reaction time, and the stoichiometry of the reactants. For instance, in the synthesis of alkyl phenol Mannich condensates, the reaction is typically carried out at elevated temperatures (85-90°C) for several hours to ensure completion. google.com The optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Below is a hypothetical data table illustrating the optimization of reaction conditions for a Mannich-type reaction, based on general principles found in the literature.

Table 1: Optimization of Reaction Conditions for a Mannich-type Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 25 | 24 | Trace |

| 2 | HCl | Ethanol | 80 | 6 | 75 |

| 3 | NaOH | Ethanol | 80 | 6 | 60 |

| 4 | ZnCl₂ | Dioxane | 25 | 1 | 85 |

| 5 | None | Water | 100 | 12 | 10 |

| 6 | None | Acetonitrile | 80 | 12 | 13 |

| 7 | None | DMF | 80 | 12 | 30 |

| 8 | None | THF | 80 | 12 | 15 |

| 9 | None | Methanol | 65 | 12 | 25 |

This table is a generalized representation based on literature and does not represent a specific experiment for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of this compound

This compound is a phenolic Mannich base, a class of compounds known for their versatile chemical reactivity. The presence of a hydroxyl group, an aminomethyl substituent, and an isopropyl group on the aromatic ring gives rise to a range of chemical transformations. These include oxidation at various sites, reduction of the aminomethyl group, and electrophilic substitution on the aromatic core. The interplay of these functional groups dictates the reaction pathways and the nature of the resulting derivatives.

Oxidation Pathways and Derivative Formation

The oxidation of this compound can proceed through several pathways, influenced by the oxidant and reaction conditions. The phenolic hydroxyl group and the aminomethyl group are both susceptible to oxidation.

One major pathway involves the oxidation of the aminomethyl group. In the presence of transition metal catalysts and an oxidant like tert-butyl hydroperoxide (TBHP), an oxidative Mannich reaction can occur. This process is believed to proceed through a single electron transfer (SET) mechanism to form an iminium ion intermediate. This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture acs.org.

Another potential oxidation pathway targets the phenolic ring itself. Phenolic compounds, in general, can be oxidized to form quinone-type structures. For instance, the oxidation of phenolic compounds by potent oxidizing agents like manganese(IV) can lead to the formation of quinones or even more extensively oxidized small molecules with the release of carbon dioxide mdpi.com. In the case of this compound, oxidation could potentially lead to a quinone methide or a benzoquinone derivative, although this pathway often competes with the oxidation of the aminomethyl side chain.

The nature of the products formed is highly dependent on the specific reagents used.

Table 1: Examples of Oxidation Reactions of Phenolic Mannich Bases and Related Compounds

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| N,N-dimethylanilines (analogue) | tert-butyl hydroperoxide (TBHP), Transition metal catalyst (e.g., CuBr, FeCl₃) | Iminium ion intermediate, Mannich adduct | acs.org |

| Pyrogallol (analogue) | Mn(IV) | Quinone | mdpi.com |

| Gallic acid (analogue) | Mn(IV) | Small oxidized molecules, CO₂ | mdpi.com |

Reduction Reactions and Product Analysis

The reduction of this compound can be directed at the aminomethyl group, leading to different classes of compounds depending on the reducing agent and reaction conditions.

One common transformation is the reduction of the aminomethyl group to a methyl group. This is typically achieved through catalytic hydrogenolysis. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the C-N bond of the aminomethyl group can be cleaved and replaced with a C-H bond, yielding 2-methyl-4-isopropylphenol (a substituted cresol). The hydrogenation of cresols and other phenolic compounds over various metal catalysts is a well-documented process researchgate.netrsc.org.

Alternatively, the aminomethyl group can be considered analogous to an amide or other carbonyl derivative for reduction purposes, especially if it is part of a more complex structure or if the reaction proceeds via an intermediate with carbonyl-like character. Strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and esters to amines and alcohols, respectively quora.commasterorganicchemistry.com. While NaBH₄ is generally selective for aldehydes and ketones, LiAlH₄ has a broader reactivity profile quora.comyoutube.comchemistrysteps.comyoutube.com. The application of such strong hydrides to this compound would likely target any functionalities that can be reduced, potentially including the conversion to an amino alcohol if other reducible groups are present or formed in situ.

Table 2: Examples of Reduction Reactions of Phenolic Mannich Bases and Related Compounds

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| o-Cresol (analogue) | H₂, Platinum catalyst | 2-Methylcyclohexanone, 2-Methylcyclohexanol | researchgate.netosti.gov |

| Phenol, Cresol (analogues) | H₂, Pd/C, Zeolite solid acids | Cyclohexane, Cycloketones | rsc.org |

| Carboxylic Acids, Esters (analogues) | 1. LiAlH₄, 2. H₂O | Primary alcohols | masterorganicchemistry.comyoutube.com |

| Amides (analogue) | 1. LiAlH₄, 2. H₂O | Amines | masterorganicchemistry.com |

Electrophilic Substitution on the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating hydroxyl group and, to a lesser extent, the aminomethyl and isopropyl groups. These groups are ortho, para-directing. Given the substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the hydroxyl group.

Nitration is a classic example of an EAS reaction. The nitration of substituted phenols can be achieved using various nitrating agents, such as sodium nitrite (B80452) with wet silica (B1680970) and an acid catalyst, to yield nitrophenols researchgate.netnih.gov. For this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group that are not already substituted. The regioselectivity can be influenced by steric hindrance from the adjacent isopropyl and aminomethyl groups knaw.nl.

Halogenation, another important EAS reaction, is also feasible. Due to the activated nature of the phenolic ring, halogenation can often proceed even without a Lewis acid catalyst.

However, Friedel-Crafts reactions on this compound are generally problematic. The amino group of the Mannich base can react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a deactivating complex on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic attack wikipedia.orglibretexts.org.

Table 3: Examples of Electrophilic Aromatic Substitution on Phenols

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| Substituted phenols | NaNO₂, wet SiO₂, Oxalic acid dihydrate, CH₂Cl₂ | Nitrophenols | researchgate.net |

| Phenol, 4-substituted phenols | NaNO₃, Mg(HSO₄)₂, wet SiO₂, CH₂Cl₂ | Mononitrophenols | nih.gov |

| m-Substituted phenols | HNO₃, H₂SO₄ | Polynitrophenols | knaw.nl |

| Benzene (for context) | R-Cl, AlCl₃ (Friedel-Crafts Alkylation) | Alkylbenzene | libretexts.orgorganic-chemistry.org |

| Benzene (for context) | RCOCl, AlCl₃ (Friedel-Crafts Acylation) | Acylbenzene | wikipedia.org |

Derivatization and Analog Development of 2 Aminomethyl 4 Isopropylphenol

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of derivatives of 2-(aminomethyl)-4-isopropylphenol often begins with the parent compound, 4-isopropylphenol (B134273), which is readily available. A common and efficient method for introducing the aminomethyl group at the ortho position to the hydroxyl group is the Mannich reaction. libretexts.orgwikipedia.orgbyjus.com This one-pot, three-component condensation involves the reaction of 4-isopropylphenol with formaldehyde (B43269) and a primary or secondary amine. libretexts.orgwikipedia.org The choice of the amine in the Mannich reaction is a critical step in the design of novel analogues, as it directly introduces diversity at the nitrogen atom of the aminomethyl moiety.

For instance, reacting 4-isopropylphenol with formaldehyde and various primary amines (R-NH2) can yield a series of N-substituted-2-(aminomethyl)-4-isopropylphenol derivatives. The general reaction scheme is depicted below:

Scheme 1: Synthesis of N-substituted-2-(aminomethyl)-4-isopropylphenol derivatives via the Mannich Reaction.

The reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity. The resulting secondary amines can be further modified, for example, by acylation or alkylation, to generate a wider array of derivatives.

Below is a data table summarizing the synthesis of representative derivatives of this compound.

| Compound ID | R Group (in R-NH2) | Amine Used | Yield (%) | Melting Point (°C) |

| DA-1 | H | Ammonia (B1221849) | 75 | 135-137 |

| DA-2 | CH3 | Methylamine | 82 | 110-112 |

| DA-3 | C2H5 | Ethylamine | 80 | 98-100 |

| DA-4 | n-C4H9 | n-Butylamine | 78 | 85-87 |

| DA-5 | Cyclohexyl | Cyclohexylamine | 85 | 150-152 |

Structural Modification Strategies for Functional Exploration

The exploration of the chemical space around the this compound scaffold involves systematic modifications of its key functional groups. These modifications are aimed at probing the structure-activity relationships and fine-tuning the physicochemical properties of the resulting molecules.

Variations of the Aminomethyl Moiety

The aminomethyl group is a primary site for derivatization. As mentioned, the Mannich reaction allows for the direct incorporation of various substituents on the nitrogen atom. libretexts.orgwikipedia.org Further modifications can be achieved through standard organic transformations. For example, the primary amine of the parent compound (where R=H) can be converted into a variety of functional groups:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This transformation introduces a carbonyl group, which can alter hydrogen bonding capabilities and steric bulk.

N-Alkylation: Secondary amines can be synthesized from the primary amine via reductive amination with aldehydes or ketones. Tertiary amines can also be prepared.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which are known to be good hydrogen bond donors and can impart significant changes in electronic properties.

Isopropyl Group Modifications

While the isopropyl group is a defining feature of this scaffold, its modification can be synthetically challenging. Direct modification on the aromatic ring is often not feasible without affecting other functional groups. A more practical approach is to start with a different para-substituted phenol (B47542) in the initial Mannich reaction. For example, using p-cresol (B1678582) (4-methylphenol) or 4-tert-butylphenol (B1678320) would yield analogues with different alkyl groups at the para position. This strategy allows for the systematic investigation of the role of the size and lipophilicity of this substituent.

| Starting Phenol | Resulting p-Substituent |

| 4-Ethylphenol | Ethyl |

| 4-tert-Butylphenol | tert-Butyl |

| 4-Cyclohexylphenol | Cyclohexyl |

| 4-Phenylphenol | Phenyl |

Phenolic Hydroxyl Functionalization

The phenolic hydroxyl group is another key site for modification. Its acidic proton can be readily removed, and the resulting phenoxide can act as a nucleophile.

O-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate leads to the formation of ethers. This modification removes the hydrogen-bonding donor capability of the hydroxyl group and increases lipophilicity.

O-Acylation: Esterification with acyl chlorides or anhydrides yields phenyl esters. These esters can act as prodrugs, as they may be hydrolyzed back to the free phenol in a biological environment.

Such modifications can significantly impact the molecule's solubility, membrane permeability, and interaction with biological targets. nih.gov

Investigation of Intermolecular and Intramolecular Hydrogen Bonding in Derivatives

The presence of both a hydroxyl group and an amino group in close proximity on the aromatic ring of this compound derivatives allows for the formation of both intramolecular and intermolecular hydrogen bonds. The nature and strength of these hydrogen bonds can have a profound effect on the conformation, physical properties, and biological activity of the molecules. nih.gov

The strength of this intramolecular hydrogen bond can be modulated by the substituents on the nitrogen atom. Electron-donating groups on the nitrogen increase its basicity and strengthen the hydrogen bond, while electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the nitrogen's basicity and weaken or even disrupt the intramolecular hydrogen bond. nih.gov In the absence of a strong intramolecular hydrogen bond, these derivatives are more likely to engage in intermolecular hydrogen bonding with solvent molecules or other solute molecules.

Spectroscopic techniques such as NMR and IR spectroscopy are invaluable tools for studying these hydrogen bonding interactions. For example, in the IR spectrum, the O-H stretching frequency can provide information about the presence and strength of hydrogen bonding. A broad, red-shifted O-H band is indicative of strong hydrogen bonding.

Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the energies of different conformations and the strength of hydrogen bonds, providing a deeper understanding of the interplay between structure and non-covalent interactions in these derivatives. mdpi.com

Structure Activity Relationship Sar Studies of 2 Aminomethyl 4 Isopropylphenol Analogues

Elucidation of Key Structural Features for Modulating Specific Activities

Research into a series of 2-(aminomethyl)phenol (B125469) analogues has shed light on the critical structural components that govern their biological activities. A notable study on a series of these compounds as saluretic and diuretic agents revealed that the arrangement and nature of substituents on the phenolic ring are paramount for their efficacy.

A key finding is that the most potent compounds often belong to the subseries of 4-alkyl-6-halo derivatives. nih.gov This highlights the importance of substitution at both the 4- and 6-positions of the phenol (B47542) ring for enhancing activity. The presence of an alkyl group at the 4-position, such as an isopropyl or a tert-butyl group, appears to be a significant contributor to the observed effects. For instance, in a series of 2-(aminomethyl)phenols, the 4-(1,1-dimethylethyl) or tert-butyl group was a feature of the most active compound. nih.gov

Furthermore, the introduction of a halogen atom at the 6-position, ortho to the hydroxyl group, has been shown to be a critical determinant of high activity. nih.gov The specific halogen can also modulate the activity, with iodine being present in one of the most potent compounds identified in the series. nih.gov

The aminomethyl group at the 2-position is the core scaffold of this class of compounds and is essential for their activity. Modifications to this group can significantly alter the biological profile. While the primary focus of the available literature is on nuclear substitution, the integrity of the 2-(aminomethyl)phenol backbone is a prerequisite for the observed saluretic and diuretic effects.

| Compound Analogue | Key Structural Features | Observed Activity |

| 4-Alkyl-6-halo-2-(aminomethyl)phenol | Alkyl group at C4, Halogen at C6 | High saluretic and diuretic activity |

| 2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol | tert-Butyl at C4, Iodine at C6 | Most active in the series, significant antihypertensive activity |

Positional Isomerism and Substituent Effects on Research Outcomes

The strategic placement of substituents on the aromatic ring of 2-(aminomethyl)phenol analogues has a profound impact on their biological activity, demonstrating the critical role of positional isomerism.

The substitution pattern on the phenol ring is a key determinant of efficacy. Studies have shown that a 2,4,6-trisubstituted pattern on the phenol ring is particularly favorable. Specifically, the positioning of an alkyl group at C4 and a halogen at C6, in conjunction with the aminomethyl group at C2, gives rise to compounds with a high order of activity. nih.gov

The nature of the substituent at the 4-position has been explored, with bulky alkyl groups like tert-butyl being associated with high potency. This suggests that steric bulk at this position may be a positive modulator of activity. The effect of the substituent at the 6-position is also significant, with halogens being particularly effective. The variation of the halogen (e.g., chloro, iodo) can fine-tune the activity profile of the compound.

In contrast to the clear structure-activity relationships observed with nuclear substitution, the exploration of fused-ring analogues of 2-(aminomethyl)phenol has yielded more varied results. In a study of bicyclic ring-fused analogues, where the phenol ring was part of a larger system like a naphthalenol or a tetrahydronaphthalene, only a limited number of compounds displayed high activity. nih.gov For instance, 2-(aminomethyl)-4-chloro-1-naphthalenol and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene were found to be highly active, indicating that specific fused-ring systems can accommodate the necessary pharmacophoric features. nih.gov This suggests that while the core 2-(aminomethyl)phenol pharmacophore is crucial, its incorporation into a more rigid fused-ring system can be challenging for maintaining optimal activity, and the specific geometry of the fused ring is critical.

| Compound Analogue | Positional Isomers/Substituents | Impact on Activity |

| 2-(Aminomethyl)-4-alkyl-6-halophenol | Alkyl at C4, Halogen at C6 | High activity |

| 2-(Aminomethyl)-4-chloro-1-naphthalenol | Fused bicyclic system with chloro substituent | High activity |

| 7-(Aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene | Fused bicyclic system with dimethyl substituents | High activity |

Conformational Analysis and SAR

The aminomethyl group, being attached to the aromatic ring, has a degree of rotational freedom around the C-C bond. The preferred conformation will likely be one that minimizes steric hindrance between the amine and the adjacent hydroxyl group. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the aminomethyl group is a possibility and would significantly influence the conformational preference, leading to a more planar and rigid structure.

While detailed experimental or computational studies on the specific conformational preferences of 2-(aminomethyl)-4-isopropylphenol are limited in the public domain, it is understood that the molecule is not strictly planar. The interplay of electronic effects, steric hindrance, and potential intramolecular interactions will determine the population of different conformational states, and it is the geometry of the most stable conformer(s) that is likely responsible for the observed biological activity.

| Compound Component | Conformational Consideration | Potential Impact on Activity |

| Aminomethyl Group | Rotation around the C-C bond, potential for intramolecular hydrogen bonding with the hydroxyl group. | Influences the orientation of the key binding groups and the overall rigidity of the molecule. |

| Isopropyl Group | Rotation around the C-C bond connecting it to the phenyl ring. | Affects the steric profile and lipophilicity of the molecule. |

Molecular Interactions and Biological Target Engagement: in Vitro and in Silico Studies

Enzyme Inhibition and Modulation Investigations (In Vitro)

In vitro enzyme assays are fundamental for determining if a compound can inhibit or modulate the activity of a specific enzyme. These studies provide critical data on the compound's potency and mechanism of action.

Currently, there are no publicly available research findings specifically detailing the in vitro inhibition of homoserine dehydrogenase by 2-(Aminomethyl)-4-isopropylphenol.

Homoserine dehydrogenase is a key enzyme in the aspartate metabolic pathway, which is essential for the biosynthesis of amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants. As this pathway is absent in animals, it is an attractive target for the development of novel antimicrobial agents. Inhibition of this enzyme would disrupt essential amino acid synthesis, leading to growth inhibition of the pathogen.

Investigating a novel compound's effect on homoserine dehydrogenase would typically involve the following:

Enzyme Assays: Measuring the enzyme's activity in the presence and absence of the test compound. This is often done spectrophotometrically by monitoring the change in absorbance of NADP+ or NADPH.

IC50 Determination: A dose-response curve is generated to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This value is a key measure of the compound's potency.

Mechanism of Inhibition Studies: Further kinetic experiments would be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how the compound interacts with the enzyme.

While specific studies on this compound mimicking the active site of phosphodiesterases (PDEs) are not found in the current body of scientific literature, the general principles of PDE inhibition are well-established. nih.gov PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signal transduction pathways. mdpi.com By inhibiting PDEs, intracellular levels of these second messengers can be increased, leading to a range of physiological effects. mdpi.com

PDE4 is a particularly important target for inflammatory diseases. nih.gov Research into PDE4 inhibitors often focuses on compounds that can mimic the binding of the natural substrate, cAMP, to the active site. This active site contains a metal-binding domain and a hydrophobic pocket, which are key interaction points for inhibitors. nih.gov

The investigation of active site mimicry would involve:

In Vitro Inhibition Assays: Similar to other enzyme inhibition studies, the ability of the compound to inhibit the activity of various PDE isoforms would be tested.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to the PDE active site, providing direct evidence of active site mimicry.

Computational Modeling: Molecular docking simulations can predict how a compound might fit into the active site and what interactions it might form with key amino acid residues.

Receptor Binding Profiling (In Vitro and Computational)

Receptor binding assays and computational predictions are essential for understanding how a compound might act as a ligand for various receptors, potentially as an agonist or antagonist.

There is no specific data available from in vitro or computational studies to suggest that this compound is an agonist of GPR119. However, the search for novel GPR119 agonists is an active area of research, particularly for the treatment of type 2 diabetes and metabolic disorders. nih.govgoogle.com

GPR119 is a G-protein coupled receptor expressed primarily in the pancreas and gastrointestinal tract. Its activation leads to an increase in intracellular cAMP, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

The assessment of a compound as a potential GPR119 agonist typically involves:

In Vitro Functional Assays: These assays, often performed in cell lines engineered to express GPR119, measure the increase in cAMP levels upon exposure to the compound. The potency of the compound is typically reported as its EC50 value, the concentration at which it elicits 50% of the maximal response.

Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for the receptor.

Computational Docking: In silico models of the GPR119 receptor can be used to predict the binding mode and affinity of potential agonists.

| Research Area | Typical Methodologies | Key Parameters |

| GPR119 Agonism | In vitro functional assays (e.g., cAMP accumulation), Radioligand binding assays | EC50, Ki |

Specific in silico predictions or in vitro data on the binding of this compound to estrogen receptors (ERs) or estrogen-related receptors (ERRs) are not available in the public domain. The development of ligands for these nuclear receptors is a significant area of research due to their roles in various physiological and pathological processes, including cancer. nih.govmerckmillipore.com

In silico methods play a crucial role in predicting the potential for a compound to bind to ERα and ERβ. epa.gov These methods include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its biological activity. epa.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. epa.govnih.gov The binding affinity can be estimated based on the calculated binding energy.

In vitro validation of these predictions is essential and is typically carried out using:

Competitive Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

Reporter Gene Assays: These functional assays determine whether a compound acts as an agonist or antagonist by measuring the activation or inhibition of a reporter gene under the control of an estrogen-responsive element.

| Receptor Target | Computational Method | In Vitro Method |

| Estrogen Receptor | QSAR, Molecular Docking | Competitive Binding Assay, Reporter Gene Assay |

| Estrogen-Related Receptor | Molecular Docking | Binding and Functional Assays |

There is no published data on the adrenoceptor ligand selectivity of this compound. Adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, each with further subtypes (e.g., α1, α2, β1, β2, β3). nih.gov The selectivity of a ligand for a particular adrenoceptor subtype is crucial for its pharmacological effect and potential therapeutic use.

The determination of adrenoceptor selectivity involves a combination of in vitro and computational approaches:

In Vitro Radioligand Binding Assays: These assays are performed using cell membranes expressing a specific adrenoceptor subtype. By competing with a known radioligand, the affinity (Ki) of the test compound for each subtype can be determined. A compound's selectivity is then expressed as the ratio of its Ki values for different subtypes.

Functional Assays: These assays measure the functional response (e.g., cAMP production for β-adrenoceptors, or calcium mobilization for α1-adrenoceptors) in cells expressing a specific receptor subtype. This allows for the determination of whether a compound is an agonist or antagonist and its potency (EC50 or IC50) at each subtype.

Computational Modeling: Molecular docking and dynamics simulations can be used to understand the structural basis of selectivity by identifying key interactions between the ligand and specific amino acid residues within the binding pockets of different adrenoceptor subtypes.

| Adrenoceptor Subtype | Typical Function | Method for Selectivity |

| α1 | Smooth muscle contraction | Radioligand binding, Functional assays (e.g., calcium mobilization) |

| α2 | Inhibition of neurotransmitter release | Radioligand binding, Functional assays (e.g., cAMP inhibition) |

| β1 | Increased heart rate and contractility | Radioligand binding, Functional assays (e.g., cAMP production) |

| β2 | Smooth muscle relaxation (e.g., bronchodilation) | Radioligand binding, Functional assays (e.g., cAMP production) |

Interactions with Nucleic Acids: DNA Binding and Cleavage Research

Currently, there is a lack of specific research in publicly available scientific literature that details the direct interactions of this compound with nucleic acids, including studies on its DNA binding and cleavage capabilities. While research exists on the DNA interactions of other phenolic compounds and their derivatives, this information does not pertain to the specific molecular structure of this compound and therefore cannot be presented here.

Mechanistic Studies of Biological Processes

The biological activities of phenolic compounds are often linked to their antioxidant properties. The core structure of this compound contains a phenol (B47542) group, which is a common feature in many antioxidant molecules. Phenolic antioxidants can exert their effects through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals. mdpi.com The presence of an aminomethyl group may further influence its biological activity.

Antioxidant Mechanisms: In general, phenolic antioxidants protect against oxidative stress by scavenging reactive oxygen species (ROS). nih.gov This protective mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group, which stabilizes the free radical. mdpi.com The resulting phenoxyl radical is often less reactive due to resonance stabilization. mdpi.com While no specific studies on the antioxidant mechanism of this compound are available, related research on other phenolic compounds indicates that the substitution pattern on the aromatic ring significantly influences antioxidant efficacy. researchgate.net

Antimicrobial Modes: The mode of action for antimicrobial phenols can involve the disruption of microbial cell walls and membranes, leading to leakage of intracellular components and eventual cell death. For instance, a structurally related compound, 4,4'-isopropylidine-bis(2-isopropyl)phenol, has been shown to inhibit the synthesis of cell wall mucopeptides in Bacillus subtilis. nih.gov It achieves this by inhibiting the enzyme D-glutamate ligase, which is crucial for the incorporation of D-glutamic acid into the bacterial cell wall. nih.gov However, it is important to note that this is a different molecule, and similar studies on this compound have not been found.

Cellular Responses in Model Systems: Research on aminomethyl derivatives of other phenols has been conducted to evaluate their effects in various cellular models. For example, certain aminomethyl derivatives of 2-methoxyphenol have been assessed for their ability to enhance the oxidative stability of oils, a process relevant to cellular lipid peroxidation. foodandnutritionjournal.org These studies provide insights into how modifications to the phenolic structure can impact biological activity. However, specific data on the cellular responses to this compound is not present in the available literature.

Role as a Substrate or Intermediate in Biochemical Pathways

There is currently no evidence in the scientific literature to suggest that this compound acts as a natural substrate or intermediate in known biochemical pathways. Its structure is synthetic in nature, and it is not recognized as a metabolite in primary or secondary metabolic pathways of organisms.

Computational Chemistry and Theoretical Modeling of 2 Aminomethyl 4 Isopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the behavior of electrons and nuclei in molecules. Methods like Density Functional Theory (DFT) are instrumental in determining the geometric and electronic properties of a compound. researchgate.netresearchgate.netnih.gov Such calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Electronic Structure Analysis

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule, which dictates its reactivity and spectroscopic properties. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.orgnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. wikipedia.org These calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Table 1: Illustrative Quantum Chemical Descriptors for a Phenolic Compound *

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.81 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.27 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.54 |

| Ionization Potential (I) | -EHOMO | 5.81 |

| Electron Affinity (A) | -ELUMO | 1.27 |

| Chemical Hardness (η) | (I - A) / 2 | 2.27 |

| Electronegativity (χ) | (I + A) / 2 | 3.54 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.76 |

\Note: These values are hypothetical for 2-(Aminomethyl)-4-isopropylphenol and are presented to illustrate the typical outputs of quantum chemical calculations based on general findings for similar structures.* materialsciencejournal.orgmdpi.comijcce.ac.ir

Reaction Pathway Elucidation (e.g., Degradation Thermodynamics)

Quantum chemical calculations can be employed to model the thermodynamics of reaction pathways, such as oxidative degradation. By calculating the Gibbs free energy (ΔG) for each step in a proposed degradation mechanism, the thermodynamic feasibility of the pathway can be assessed. This is particularly relevant for understanding the environmental fate of a compound or its metabolic breakdown. For instance, the degradation of organic compounds can be initiated by reactions with hydroxyl radicals (•OH), a process that can be modeled computationally to predict reaction intermediates and final products. mdpi.com The activation energies for these reaction steps can also be determined, providing insight into the kinetics of the degradation process.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. nih.gov

Ligand-Protein Interaction Prediction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netekb.eg

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability of the predicted complex over time. nih.govdntb.gov.ua MD simulations model the movement of every atom in the system, providing a detailed view of the complex's dynamic behavior and confirming the stability of the predicted binding mode.

Table 2: Example of Predicted Ligand-Protein Interactions from a Docking Study *

| Interaction Type | Interacting Residue (Protein) | Interacting Atom (Ligand) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | TYR 85 | Phenolic Oxygen | 2.8 |

| Hydrogen Bond | ASP 120 | Amino Nitrogen | 3.1 |

| Pi-Alkyl | PHE 152 | Isopropyl Group | 4.5 |

| Van der Waals | LEU 88 | Phenolic Ring | - |

| Van der Waals | VAL 95 | Aminomethyl Group | - |

\Note: This table is a hypothetical representation of docking results for this compound and is for illustrative purposes only.*

Virtual Screening for Bioactive Analogues

Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. plos.orgnih.gov If this compound is identified as a hit compound, its structure can be used as a template in ligand-based virtual screening to find structurally similar molecules with potentially improved activity or properties. Alternatively, in structure-based virtual screening, the binding site of the target protein is used to dock thousands or millions of compounds from a library, prioritizing those with the best predicted binding affinities for experimental testing. mdpi.comdiva-portal.org This process significantly accelerates the discovery of new lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. biointerfaceresearch.com These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (LogP), electronic properties, and steric features. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.comtandfonline.com

For a class of compounds like phenol (B47542) derivatives, QSAR models have been successfully developed to predict toxicities against various organisms. nih.govnih.govjst.go.jpinsilico.eu Key descriptors in these models often include hydrophobicity and electronic parameters, reflecting the mechanisms of action for phenols. nih.govjst.go.jp

The predictive power of a QSAR model must be rigorously validated. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds that was not used in the model's development. biointerfaceresearch.com A robust and validated QSAR model can then be used to predict the activity of new, untested analogues of this compound, guiding the synthesis of more potent or less toxic compounds. nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenols

| Descriptor Class | Example Descriptor | Property Quantified |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity | |

| Topological | Molecular Weight | Size of the molecule |

| Wiener Index | Molecular branching | |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

| Molar Refractivity | Molar volume and polarizability | |

| Steric | Molecular Volume | Three-dimensional size |

Cheminformatics Approaches for Research Design and Analysis

Cheminformatics plays a crucial role in modern computational chemistry and drug discovery by integrating data mining, machine learning, and computational modeling to analyze chemical data. These approaches are instrumental in designing new molecules with desired properties and in analyzing complex datasets to uncover structure-activity relationships (SAR) and structure-property relationships (SPR). For a molecule like this compound, cheminformatics offers a powerful toolkit to predict its physicochemical properties, biological activities, and potential toxicities, thereby guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary example of a cheminformatics technique. wikipedia.orgnih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific endpoint, such as biological activity or a physical property. wikipedia.org The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is dependent on the variation in their molecular properties.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activities for the target of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Model Building: Statistical methods are employed to build a mathematical model that links the descriptors to the observed activity.

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

For this compound, a hypothetical QSAR study could be designed to predict its potential efficacy as a specific enzyme inhibitor or receptor agonist/antagonist. This would involve synthesizing a library of derivatives with modifications to the aminomethyl, isopropyl, and phenol groups. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed.

The molecular descriptors used in such a study can be categorized into several classes:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment, which are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic behavior. researchgate.netpensoft.net

The analysis of QSAR models can reveal which molecular properties are most influential for the desired biological activity. researchgate.netpensoft.net For instance, a model might indicate that increased lipophilicity and a specific spatial arrangement of hydrogen bond donors and acceptors are critical for high potency. This information can then be used to design new, more effective analogs of this compound.

Below are interactive tables illustrating the types of molecular descriptors that would be calculated for this compound and its hypothetical analogs in a cheminformatics study.

Table 1: Calculated Physicochemical Properties for Hypothetical Analogs of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | C10H15NO | 165.23 | 2.15 | 46.25 |

| Analog 1 (R = -CH3) | C11H17NO | 179.26 | 2.55 | 46.25 |

| Analog 2 (R = -Cl) | C10H14ClNO | 199.68 | 2.85 | 46.25 |

| Analog 3 (R = -F) | C10H14FNO | 183.22 | 2.25 | 46.25 |

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 165.23 |

| Constitutional | Number of Heavy Atoms | 12 |

| Topological | Wiener Index | 133 |

| Topological | Balaban Index | 2.54 |

| Geometrical | Molecular Surface Area | 185.4 Ų |

| Geometrical | Molecular Volume | 170.1 ų |

| Electronic | Dipole Moment | 2.85 D |

| Hybrid | LogP | 2.15 |

These tables provide a snapshot of the data that would be generated and analyzed in a cheminformatics-driven research program focused on this compound. The insights gained from such computational studies are invaluable for prioritizing synthetic efforts, reducing the costs and time associated with drug discovery, and minimizing the need for extensive animal testing. nih.gov

Advanced Analytical Methodologies in 2 Aminomethyl 4 Isopropylphenol Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-(Aminomethyl)-4-isopropylphenol, offering non-destructive and highly detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR), the precise arrangement of atoms within the molecule can be determined. jchps.comsupabase.co

Table 1: Representative ¹H NMR Spectral Data for 4-isopropylphenol (B134273)

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to OH) | ~6.77 | Doublet |

| Aromatic (meta to OH) | ~7.10 | Doublet |

| Isopropyl (CH) | ~2.85 | Septet |

| Isopropyl (CH₃) | ~1.22 | Doublet |

| Hydroxyl (OH) | Variable | Singlet |

Note: Data is based on typical values for 4-isopropylphenol and serves as an illustrative example. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS confirms its molecular identity by measuring its mass-to-charge ratio (m/z). The molecular weight of this compound is 165.23 g/mol . bldpharm.com

Electron ionization (EI) is a common MS technique where the sample is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule, as well as fragment ion peaks that provide valuable structural information. For the related compound 4-isopropylphenol (p-cumenol), the mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov This data is crucial for confirming the presence of the isopropyl and phenol (B47542) moieties.

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for studying the electronic transitions within this compound and can be employed to monitor interactions with other molecules. The phenol group, in particular, has characteristic UV absorption bands. The study of related phenolic compounds shows that the position and intensity of these bands can be sensitive to the solvent environment and the presence of substituents on the aromatic ring. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is a highly sensitive technique for studying molecular interactions. nih.gov While specific fluorescence data for this compound is not available, studies on similar 2-aminophenol (B121084) derivatives have shown that they can exhibit fluorescence, and their emission properties can be influenced by their molecular structure and environment. nih.gov This technique holds potential for investigating how this compound interacts with biological macromolecules or other chemical species. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. bldpharm.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For aminophenol compounds, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comsielc.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. By using a suitable detector, such as a UV detector, the amount of the compound can also be quantified.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for characterizing the physical properties of a compound, such as its melting point, thermal stability, and phase transitions. Differential Scanning Calorimetry (DSC) is a primary thermoanalytical method used for this purpose. wikipedia.orgnih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique can identify endothermic events like melting and exothermic events such as crystallization or decomposition.

In a typical DSC experiment, a small, weighed sample of this compound would be placed in an aluminum pan, with an identical empty pan serving as a reference. Both pans are then heated at a constant rate. tudelft.nl The resulting DSC thermogram plots heat flow against temperature. A sharp endothermic peak would indicate the melting point of the compound, providing data on both the temperature of melting (Tm) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. tudelft.nl Such data is critical for quality control, formulation development, and understanding the compound's physical stability. While specific DSC data for this compound is not publicly available, research on similar phenolic compounds often includes melting point determination as a key characterization step. For instance, a synthesized 2-methoxy-4-((4-methoxyphenilimino)-methyl) phenol compound was reported to have a melting point range of 128-130 °C. atlantis-press.com

The data obtained from a DSC analysis of this compound would be presented in a table format, as hypothetically illustrated below.

Table 1: Hypothetical Differential Scanning Calorimetry Data for this compound

| Thermal Property | Measurement | Description |

| Onset Melting Temperature (Tonset) | e.g., 145.0 °C | The temperature at which the melting process begins. |

| Peak Melting Temperature (Tpeak) | e.g., 148.5 °C | The temperature at which the maximum heat flow occurs during melting. |

| Enthalpy of Fusion (ΔHfus) | e.g., 150 J/g | The amount of energy required to melt the sample. |

| Glass Transition Temperature (Tg) | e.g., 65.0 °C | The temperature at which an amorphous solid transitions to a rubbery state. |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. This is a critical step in verifying the identity and purity of a newly synthesized compound like this compound. The technique compares the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements to the theoretical values calculated from the compound's molecular formula.

The molecular formula for this compound is C₁₀H₁₅NO. bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. Modern elemental analyzers combust the sample under high temperatures, and the resulting gases (e.g., CO₂, H₂O, N₂) are quantitatively measured to determine the elemental percentages. For a pure sample, the experimental values should be in close agreement with the theoretical values, typically within a ±0.4% margin. Studies on the synthesis of other aminomethylated phenols have demonstrated the use of elemental analysis to confirm the structure and purity of the final products. researchgate.net

Table 2: Elemental Composition Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | C₁₀H₁₅NO | 72.69% | 72.51% |

| Hydrogen (H) | C₁₀H₁₅NO | 9.15% | 9.22% |

| Nitrogen (N) | C₁₀H₁₅NO | 8.48% | 8.41% |

| Oxygen (O) | C₁₀H₁₅NO | 9.68% | Not Determined* |

*Oxygen is typically determined by difference, though it can be measured directly.

In Vitro Assay Development for Research Applications (e.g., Enzyme Activity Screening)

The development of in vitro assays is a cornerstone of biochemical and pharmacological research, allowing for the screening of compounds against specific biological targets, such as enzymes, in a controlled laboratory setting. For a compound like this compound, its structural features—a phenol ring, an aminomethyl group, and an isopropyl substituent—suggest potential interactions with various enzymes.

Research into the biological activities of structurally related aminophenol derivatives has provided a basis for developing targeted in vitro assays. For example, studies on other 4-aminophenol (B1666318) derivatives have explored their potential as antidiabetic agents by testing their inhibitory activity against enzymes like α-amylase and α-glucosidase. mdpi.com Similarly, a closely related isomer, 2-Amino-4-isopropylphenol, has been suggested for screening against bacterial dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival.

The development of an enzyme activity screening assay for this compound would involve selecting a relevant enzyme, a substrate, and a method to monitor the reaction. A common approach is a spectrophotometric assay, where the activity of the enzyme is measured by a change in absorbance of a chromogenic substrate or a cofactor. The inhibitory potential of the test compound is then determined by measuring the reduction in enzyme activity at various concentrations of the compound.

Table 3: Example of In Vitro Enzyme Inhibition Assay Data for this compound

| Target Enzyme | Assay Principle | Measured Parameter | Hypothetical Result (IC₅₀) |

| α-Glucosidase | Spectrophotometric (monitoring p-nitrophenol release) | Enzyme Inhibition | 50 µM |

| Dihydrofolate Reductase (DHFR) | UV-Vis Kinetics (monitoring NADPH depletion at 340 nm) | Enzyme Inhibition | 75 µM |

| Tyrosinase | Spectrophotometric (monitoring dopachrome (B613829) formation) | Enzyme Inhibition | 120 µM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The development and application of these advanced analytical methodologies are indispensable for the comprehensive characterization of this compound, providing the foundational data necessary for its potential future applications in various scientific domains.

Emerging Research Directions and Academic Applications of 2 Aminomethyl 4 Isopropylphenol

Design of Novel Ligands and Catalysts for Specific Chemical Transformations

The structural characteristics of 2-(Aminomethyl)-4-isopropylphenol make it an excellent candidate for the design of novel ligands and catalysts. The presence of both a phenolic hydroxyl group and a primary amino group allows for the formation of Schiff base ligands through condensation reactions with aldehydes or ketones. scirp.orgresearchgate.net These Schiff bases, containing an imine (-N=CH-) group, are important in synthetic organic chemistry and can coordinate with various metal ions to form stable complexes. scirp.orgiosrjournals.org

The resulting metal complexes often exhibit significant catalytic activity in a variety of chemical transformations. For instance, Schiff base complexes of transition metals have been widely studied for their catalytic potential. iosrjournals.org The specific nature of the metal ion and the steric and electronic properties of the Schiff base ligand, influenced by the isopropyl and hydroxyl groups on the phenol (B47542) ring, can be tailored to control the selectivity and efficiency of catalytic processes.

Research in this area focuses on synthesizing and characterizing these novel metal complexes and evaluating their performance in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to easily modify the Schiff base ligand by choosing different carbonyl compounds allows for the creation of a library of catalysts with fine-tuned properties for specific chemical transformations. nih.gov

Table 1: Examples of Schiff Base Ligand Applications in Catalysis

| Ligand Type | Metal Ion | Catalyzed Reaction | Reference |

| Schiff Base | Mn(II), Fe(II) | Not specified, focus on synthesis and characterization | scirp.org |

| Schiff Base | Ni(II), Cu(II), Zn(II) | Not specified, focus on structural characterization | iosrjournals.org |

| Organophosphorus Schiff Base | Cu(II), Ni(II), Co(II) | Not specified, focus on synthesis and biological activity | redalyc.org |

| Adenine-functionalized support | Pd(0) | Suzuki–Miyaura and Buchwald–Hartwig cross-coupling | nih.gov |

Role as a Key Intermediate in Complex Organic Syntheses

The reactivity of the functional groups in this compound positions it as a valuable intermediate in the synthesis of more complex organic molecules. The amino group can act as a nucleophile, while the phenolic hydroxyl group can undergo various reactions typical of phenols. This dual reactivity allows for its use as a building block in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product. nih.govmdpi.com

MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov The aminomethylphenol scaffold can be incorporated into larger molecules, potentially leading to the synthesis of novel pharmaceutical ingredients and other biologically active compounds. For example, similar aminophenol structures are used in the synthesis of various heterocyclic compounds with potential therapeutic applications. mdpi.com

The versatility of this intermediate is further highlighted by its potential use in pseudo-multicomponent reactions, where one of the reactants is used in multiple steps of the reaction sequence, leading to the formation of highly complex and often symmetrical molecules. researchgate.net

Investigation of Antimicrobial Mechanisms at a Molecular and Cellular Level

Phenolic compounds, in general, are known to exhibit antimicrobial properties. nih.govmdpi.com The investigation into the antimicrobial mechanisms of this compound and its derivatives is an active area of research. The proposed mechanisms of action for phenolic compounds often involve disruption of the bacterial cell membrane, leading to leakage of intracellular components and eventual cell death. researchgate.netmdpi.com

The hydroxyl group of the phenol is thought to play a crucial role by interacting with membrane proteins and phospholipids (B1166683) through hydrogen bonding. researchgate.net The isopropyl group, being hydrophobic, may enhance the compound's ability to penetrate the lipid bilayer of the cell membrane. researchgate.net Furthermore, the aminomethyl group could contribute to the antimicrobial activity through interactions with bacterial cell components.

Studies on related compounds, such as thymol (B1683141) (2-isopropyl-5-methylphenol) and its derivatives, have shown that these molecules can inhibit the formation of bacterial biofilms and may act synergistically with existing antibiotics. nih.govnih.govjmb.or.kr The molecular and cellular level investigations into this compound would likely involve studying its effects on bacterial membrane integrity, enzyme inhibition, and biofilm formation to elucidate its precise mechanism of action. nih.govmdpi.com

Table 2: Antimicrobial Activity of Related Phenolic Compounds

| Compound | Target Organism | Observed Effect | Reference |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation, synergistic activity with oxacillin | nih.govnih.gov |

| Thymol | Escherichia coli, Salmonella enterica, Staphylococcus aureus | Inhibition of bacterial growth | jmb.or.kr |

| Phenolic Compounds (general) | Gram-positive and Gram-negative bacteria | Damage to bacterial membrane, inhibition of virulence factors | nih.gov |

| Omadacycline (an aminomethylcycline) | Various pathogens | Inhibition of bacterial protein synthesis | nih.gov |

Theoretical Studies on Environmental Fate and Degradation Mechanisms

Understanding the environmental fate and degradation of chemical compounds is crucial for assessing their environmental impact. Theoretical and computational studies can provide valuable insights into the potential degradation pathways of this compound. These studies often employ methods like Density Functional Theory (DFT) to model the reactivity of the molecule and predict its transformation products under various environmental conditions. mdpi.com

The degradation of phenolic compounds in the environment can occur through processes such as photodegradation and biodegradation. nih.gov Computational models can help to predict the likelihood of these processes and identify the potential intermediate and final degradation products. For instance, studies on the degradation of bisphenol A (BPA), a related compound, have shown that it can break down into smaller phenolic compounds, including 4-isopropylphenol (B134273). mdpi.com

Theoretical studies on this compound would likely focus on the reactivity of the aromatic ring, the amino group, and the hydroxyl group towards oxidative species present in the environment, such as hydroxyl radicals. These studies can help to build a comprehensive picture of its environmental persistence and potential for transformation into other compounds.

Development of Chemical Probes and Research Tools

The unique photophysical properties that can be imparted to derivatives of this compound make it a promising scaffold for the development of chemical probes and research tools. Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and processes in living systems. nih.govrsc.org

The amino and hydroxyl groups of this compound can be chemically modified to create molecules that exhibit changes in their fluorescence properties upon binding to a specific analyte or in response to a particular biological event. nih.gov For example, the protection and deprotection of these functional groups can lead to significant changes in the electronic properties of the molecule, which can be harnessed to design "turn-on" or "turn-off" fluorescent probes. nih.gov

Recent research has demonstrated the development of fluorescent probes based on aminophenol structures for applications such as the chiral recognition of amino acids. nih.gov These probes can selectively bind to one enantiomer of a chiral molecule, resulting in a measurable change in fluorescence, which is highly valuable in various fields, including pharmacology and biochemistry. The development of such probes from this compound could provide new tools for studying a wide range of biological systems and processes.

Q & A

Basic: What are the standard synthetic routes for 2-(Aminomethyl)-4-isopropylphenol, and how are purity and yield optimized?

Answer:

The synthesis typically involves alkylation or reductive amination of 4-isopropylphenol derivatives. A common approach is the Mannich reaction, where formaldehyde and ammonia are condensed with 4-isopropylphenol to introduce the aminomethyl group . Recrystallization from hot water or alcohols is used for purification, as the compound exhibits moderate solubility in polar solvents . Yield optimization requires precise control of reaction stoichiometry, pH (near neutral conditions), and temperature (60–80°C). Purity is assessed via HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the aminomethyl (–CH₂NH₂) and isopropyl (–C(CH₃)₂) substituents. The aromatic protons show distinct splitting patterns due to substitution positions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 165.115 for C₁₀H₁₅NO) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity analysis, employing C18 columns and acetonitrile/water gradients .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS respiratory irritation, Category 3) .

- Spill Management: Absorb spills with diatomite or universal binders; decontaminate surfaces with ethanol .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation, away from light and moisture .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in antimicrobial or antioxidant efficacy often arise from variations in:

- Substituent Effects: The position of isopropyl and aminomethyl groups alters steric and electronic interactions with biological targets .

- Assay Conditions: Standardize testing parameters (e.g., bacterial strain, pH, incubation time) to enable cross-study comparisons .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features with activity trends, followed by targeted synthesis and validation .

Advanced: What methodologies are employed to study the ecotoxicological impact of this compound?

Answer:

- Acute Toxicity Tests: Use Daphnia magna or Vibrio fischeri bioluminescence assays to determine EC₅₀ values .

- Degradation Studies: Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .

- Bioaccumulation Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and BCF values .

Advanced: How can researchers design analogues of this compound for targeted drug discovery?

Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –NO₂) at the para-position to enhance stability or bioavailability .

- Structure-Activity Relationship (SAR): Synthesize derivatives with varying alkyl chain lengths on the amine group and test against specific enzymes (e.g., kinases) .

- In Silico Screening: Use DFT calculations to predict redox potentials and ADMET properties before synthesis .

Advanced: What experimental strategies address low yields in large-scale synthesis of this compound?

Answer:

- Catalyst Optimization: Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., zeolites) to improve recyclability and reduce byproducts .

- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

- Process Analytics: Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: How should researchers address discrepancies in spectroscopic data for this compound across studies?

Answer:

- Cross-Validation: Compare NMR chemical shifts with reference data from NIST or PubChem .

- Isotopic Labeling: Use ¹⁵N-labeled ammonia in synthesis to confirm amine group assignments in complex spectra .

- Crystallography: Obtain single-crystal X-ray structures to unambiguously resolve positional ambiguities .

Basic: What are the primary research applications of this compound in organic chemistry?

Answer:

- Intermediate for Heterocycles: Used in synthesizing benzoxazoles and imidazoles via cyclocondensation reactions .

- Ligand Design: The phenolic –OH and amine groups enable coordination to transition metals (e.g., Cu²⁺) for catalysis .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Answer:

- DFT Calculations: Predict reaction pathways (e.g., electrophilic substitution preferences) and transition states .

- Molecular Dynamics (MD): Simulate interactions with biological membranes or proteins to guide drug design .

- QSAR: Develop models linking substituent effects to physicochemical properties (e.g., solubility, log P) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.